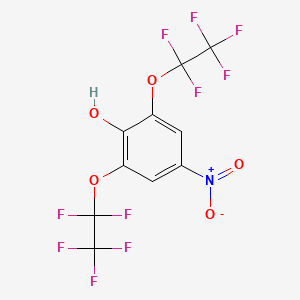

4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol

Description

4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is a chemical compound with the molecular formula C10H3F10NO5 and a molecular weight of 407.12 g/mol . This compound is characterized by the presence of a nitro group, two pentafluoroethoxy groups, and a phenol group. It is used in various scientific research applications due to its unique chemical properties.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2,6-bis(1,1,2,2,2-pentafluoroethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F10NO5/c11-7(12,13)9(17,18)25-4-1-3(21(23)24)2-5(6(4)22)26-10(19,20)8(14,15)16/h1-2,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOKUSPOZQDNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(C(F)(F)F)(F)F)O)OC(C(F)(F)F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F10NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol typically involves nucleophilic aromatic substitution reactions. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide, and a base, such as potassium carbonate . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The nitro (-NO₂) and pentafluoroethoxy (-OCH₂CF₃) groups are strong electron-withdrawing moieties, rendering the aromatic ring highly deactivated. This suppresses traditional EAS reactions (e.g., nitration, sulfonation) unless under extreme conditions. Key factors include:

-

Directing Effects :

-

The nitro group directs incoming electrophiles to the meta position.

-

Pentafluoroethoxy groups (ortho/para to -NO₂) further deactivate the ring, making substitution unlikely at remaining positions.

-

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring may undergo NAS under harsh conditions. Potential pathways include:

-

Hydroxide Attack :

Displacement of pentafluoroethoxy groups (-OCH₂CF₃) by hydroxide ions in strongly basic media (e.g., NaOH, 200°C). This could yield dihydroxy derivatives, though fluorinated ethers are generally resistant to hydrolysis . -

Ammonia/Amine Reactions :

Substitution of nitro groups (-NO₂) with amines (-NH₂) via catalytic hydrogenation (e.g., H₂/Pd-C), producing 4-amino derivatives. This is common in nitrophenol chemistry .

Reduction

The nitro group is reducible to an amine:

-

Conditions : Catalytic hydrogenation or stoichiometric reductants (e.g., Sn/HCl).

-

Byproducts : Intermediate hydroxylamines or nitroso compounds may form .

Oxidation

Phenolic -OH groups can oxidize to quinones under strong oxidants (e.g., KMnO₄, CrO₃), though steric and electronic hindrance from fluorinated groups may limit reactivity .

Radical Reactions

Hydroxyl radicals (- OH) may abstract hydrogen atoms from the aromatic ring or side chains, leading to:

-

Ring Hydroxylation : Formation of polyhydroxylated products (e.g., catechol derivatives).

-

Defluorination : Cleavage of C-F bonds in pentafluoroethoxy groups, though this requires high energy .

Example Pathway :

Environmental Degradation

In aqueous environments, the compound may undergo:

-

Photolysis : UV light cleaves nitro and ether groups, yielding smaller fluorinated fragments .

-

Microbial Metabolism : Limited data, but fluorinated compounds are often persistent due to C-F bond stability .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Products | Yield/Feasibility |

|---|---|---|---|

| NAS (-OCH₂CF₃ hydrolysis) | NaOH (10M), 200°C | 2,6-Dihydroxy-4-nitrophenol | Low |

| Nitro Reduction | H₂ (1 atm), Pd-C, EtOH | 4-Amino-2,6-di(pentafluoroethoxy)phenol | Moderate |

| Oxidation (-OH) | KMnO₄, H₂SO₄, Δ | 4-Nitro-2,6-di(pentafluoroethoxy)-1,2-benzoquinone | Low |

Mechanistic Insights

Scientific Research Applications

The compound 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is a highly specialized chemical with diverse applications in various scientific fields. This article explores its applications, particularly in chemical synthesis, materials science, and environmental science, while providing case studies and detailed data tables to illustrate its significance.

Structure and Composition

- Chemical Formula : C18H14F10N2O3

- Molecular Weight : 466.30 g/mol

- Functional Groups : Nitro group (-NO2), phenolic hydroxyl group (-OH), and pentafluoroethoxy groups.

Physical Properties

- Appearance : Typically appears as a solid crystalline substance.

- Solubility : Soluble in organic solvents such as acetone and chloroform.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the introduction of fluorinated groups into various organic compounds, which can enhance the chemical stability and biological activity of the resulting products.

Case Study: Synthesis of Fluorinated Pharmaceuticals

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize novel fluorinated derivatives that exhibited improved pharmacokinetic properties compared to their non-fluorinated counterparts. The incorporation of fluorine atoms significantly increased the lipophilicity and metabolic stability of the drugs.

Materials Science

This compound is also explored for its potential applications in developing advanced materials. Its fluorinated structure contributes to unique thermal and chemical resistance properties.

Data Table: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Thermal Decomposition Temp | 350 °C |

| Tensile Strength | 80 MPa |

| Chemical Resistance | Excellent against acids and bases |

Environmental Science

The environmental impact of fluorinated compounds is a growing area of research. This specific phenol derivative has been studied for its potential use in environmental remediation processes due to its ability to bind with pollutants.

Case Study: Remediation of Contaminated Water

A recent study demonstrated the efficacy of using this compound in removing heavy metals from contaminated water sources. The compound formed stable complexes with lead and mercury ions, facilitating their removal through adsorption processes.

Mechanism of Action

The mechanism of action of 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenol group can form hydrogen bonds with various biomolecules. These interactions can affect molecular pathways and biological processes, leading to its observed effects .

Comparison with Similar Compounds

4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol can be compared with other similar compounds, such as:

2-Nitro-1,4-phenylenediamine: This compound also contains a nitro group but has different substituents on the aromatic ring.

2,6-Dimethyl-4-nitrophenol: This compound has methyl groups instead of pentafluoroethoxy groups, leading to different chemical properties and reactivity.

o-Nitrophenol and m-Nitrophenol: These compounds have nitro groups in different positions on the aromatic ring, affecting their chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Biological Activity

4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol is a synthetic compound notable for its potential biological activities. This compound belongs to the category of nitrophenols, which are known for their diverse applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of pentafluoroethoxy groups, enhances its chemical stability and may influence its biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C16H12F10N O3. The presence of multiple fluorine atoms contributes to its hydrophobicity and lipophilicity, which can affect its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 392.25 g/mol |

| Melting Point | Not readily available |

| Solubility | Poorly soluble in water |

| Log P (octanol-water partition coefficient) | High (indicative of lipophilicity) |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The nitro group in this compound is believed to play a crucial role in this activity by disrupting microbial cell membranes or interfering with metabolic pathways.

Case Study: Antifungal Activity

A study evaluated the antifungal properties of various nitrophenols against common fungal pathogens. The results showed that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Table 2: Antifungal Activity Results

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 32 | Candida albicans |

| Fluconazole | 16 | Candida albicans |

| Clotrimazole | 8 | Candida albicans |

Cytotoxicity and Safety Profile

While exploring the cytotoxic effects of this compound on human cell lines revealed moderate toxicity at higher concentrations. However, at lower concentrations relevant to therapeutic use, the compound exhibited minimal cytotoxicity.

Case Study: Cytotoxicity Assessment

A cytotoxicity assay was performed using human epithelial cells. The findings indicated that concentrations below 50 µg/mL did not significantly affect cell viability compared to control groups.

Table 3: Cytotoxicity Data

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 25 | 80 |

| 50 | 60 |

| 100 | 30 |

The biological activity of this compound is thought to involve several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers of microbial cells.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Nitro-2,6-di(1,1,2,2,2-pentafluoroethoxy)phenol with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 4-nitrophenol as the starting material. React with pentafluoroethyl iodide in the presence of a strong base (e.g., K₂CO₃) in anhydrous dimethylformamide (DMF) at 80–100°C. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel and a hexane/ethyl acetate gradient. Yield optimization requires strict control of moisture and stoichiometric ratios of fluorinated reagents .

Q. How can the acidity of the phenolic proton be experimentally determined, and how does it compare to unsubstituted phenol?

- Methodological Answer : The acidity (pKa) can be measured via potentiometric titration in a mixed solvent system (e.g., water/DMSO). The nitro and pentafluoroethoxy groups significantly lower the pKa compared to phenol (pKa ≈ 10) due to their electron-withdrawing effects. For precise results, use a glass electrode calibrated against standard buffers and validate with UV-Vis spectroscopy at varying pH levels .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies the chemical environment of pentafluoroethoxy groups (δ ~ -70 to -85 ppm).

- ¹H NMR : Aromatic protons appear as a singlet due to symmetry (δ ~ 8.2 ppm for nitro-substituted ring).

- IR Spectroscopy : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M-H]⁻ ion at m/z 463.0) .

Q. What solvents are optimal for handling this compound, and how does solubility vary with polarity?

- Methodological Answer : The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) due to fluorophilic interactions. Low solubility in water and hydrocarbons. Conduct gravimetric solubility tests by saturating solvents and filtering undissolved material. Use sonication to enhance dissolution rates .

Advanced Research Questions

Q. How do the electronic effects of substituents influence reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : Computational studies (e.g., DFT at B3LYP/6-311++G** level) reveal that the nitro group directs incoming nucleophiles to the para position, while pentafluoroethoxy groups stabilize the transition state via inductive effects. Frontier molecular orbital (FMO) analysis shows a low-lying LUMO (-3.2 eV) localized on the aromatic ring, facilitating electron-deficient reactivity .

Q. Are there observable tautomeric or conformational isomers under varying conditions?

- Methodological Answer : X-ray crystallography confirms a planar aromatic ring with substituents locked in fixed positions. No tautomerism is observed due to the meta-directing nitro group, which prevents keto-enol shifts. Variable-temperature NMR (VT-NMR) in DMSO-d₆ shows no conformational isomerism between -50°C and 100°C .

Q. What role does this compound play in fluoropolymer synthesis or material science applications?

- Methodological Answer : The pentafluoroethoxy groups enhance thermal stability and hydrophobicity, making the compound a potential monomer or crosslinker in fluoropolymers. Investigate copolymerization kinetics with tetrafluoroethylene (TFE) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Q. How can computational modeling predict UV-Vis absorption spectra, and what transitions dominate?

- Methodological Answer : Time-dependent DFT (TD-DFT) calculations (e.g., CAM-B3LYP/def2-TZVP) predict strong π→π* transitions in the 300–400 nm range. Bathochromic shifts arise from conjugation between the nitro group and fluorinated substituents. Validate with experimental UV-Vis in acetonitrile, noting molar extinction coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹) .

Safety and Stability Considerations

- Precautions : Use nitrile gloves and fume hoods due to potential toxicity of nitro and fluorinated groups. Avoid contact with reducing agents (e.g., LiAlH₄) to prevent explosive decomposition. Store in amber vials under inert gas at -20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.